An In-Depth Technical Guide to the Chemical and Physical Properties of Tributylamine
An In-Depth Technical Guide to the Chemical and Physical Properties of Tributylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributylamine (TBA) is a tertiary aliphatic amine with the chemical formula (C₄H₉)₃N. It is a versatile organic compound utilized across various sectors of the chemical industry, including as a solvent, a catalyst, and an intermediate in the synthesis of pharmaceuticals, agrochemicals, and quaternary ammonium compounds.[1][2] In the context of drug development, its properties as a base and a phase-transfer catalyst are of particular interest. This guide provides a comprehensive overview of the essential chemical and physical properties of tributylamine, detailed experimental protocols for their determination, and visualizations of key processes.
Chemical and Physical Properties
Tributylamine is a colorless to pale yellow, hygroscopic liquid with a characteristic amine-like odor.[3][4] It is a combustible material but does not ignite readily.[4] The key quantitative properties of tributylamine are summarized in the tables below for easy reference and comparison.
Table 1: General Chemical Properties of Tributylamine
| Property | Value | Reference |
| IUPAC Name | N,N-dibutylbutan-1-amine | |
| CAS Number | 102-82-9 | |
| Molecular Formula | C₁₂H₂₇N | |
| Molecular Weight | 185.35 g/mol | |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Amine-like, ammonia-like | [3] |
Table 2: Physical Properties of Tributylamine
| Property | Value | Conditions | Reference |
| Boiling Point | 216 °C (420.8 °F) | at 760 mmHg | [4] |
| Melting Point | -70 °C (-94 °F) | [4] | |
| Density | 0.778 g/mL | at 25 °C | [4] |
| Vapor Pressure | 0.3 mmHg | at 20 °C | [5] |
| 2.4 mmHg | at 55 °C | [5] | |
| Vapor Density | 6.38 (vs air) | [5] | |
| Solubility in Water | Sparingly soluble | [4] | |
| pKa | 10.89 | ||
| Refractive Index | 1.428 | at 20 °C | [4] |
| Flash Point | 63 °C (146 °F) | Closed cup | |
| Autoignition Temperature | 210 °C (410 °F) | [5] |
Experimental Protocols
Detailed methodologies for determining key physical properties of tributylamine are outlined below. These protocols are based on internationally recognized standards to ensure accuracy and reproducibility.
Determination of Boiling Point (Adapted from ASTM D1120)
This method covers the determination of the equilibrium boiling point of liquid chemicals.
Apparatus:
-
100-mL round-bottom, short-neck, heat-resistant glass flask
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Water-cooled, reflux, glass-tube type condenser
-
Boiling stones (silicon carbide or other suitable material)
-
Calibrated partial immersion thermometer
-
Electric heating mantle
Procedure:
-
Measure 60 mL of the tributylamine sample into the 100-mL flask.
-
Add a few boiling stones to the flask to ensure smooth boiling.
-
Connect the flask to the condenser.
-
Insert the thermometer through a stopper in the neck of the flask. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the sidearm of the flask.
-
Apply heat to the flask using the heating mantle. Adjust the heat input so that the liquid boils and a steady reflux is maintained.
-
Allow the system to equilibrate for at least 10 minutes.
-
Record the temperature on the thermometer to the nearest 0.1 °C. This is the observed boiling point.
-
Correct the observed boiling point for any deviation in atmospheric pressure from standard pressure (760 mmHg) using a pressure-correction formula if necessary.
Determination of Density (Based on OECD Guideline 109)
This guideline describes several methods for determining the density of liquids. The pycnometer method is detailed here.
Apparatus:
-
A calibrated pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
A constant temperature bath
-
An analytical balance
Procedure:
-
Clean and dry the pycnometer thoroughly and weigh it empty on the analytical balance.
-
Fill the pycnometer with the tributylamine sample, taking care to avoid air bubbles.
-
Place the pycnometer in the constant temperature bath (e.g., 25 °C ± 0.1 °C) until it reaches thermal equilibrium.
-
Adjust the volume of the liquid to the mark on the pycnometer.
-
Remove the pycnometer from the bath, wipe it dry, and weigh it.
-
The density is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.
Determination of Water Solubility (Based on OECD Guideline 105 - Flask Method)
This method is suitable for determining the water solubility of substances that are sparingly soluble in water.
Apparatus:
-
Glass flasks with stoppers
-
A constant temperature shaker or magnetic stirrer
-
A centrifuge
-
Analytical instrumentation for quantifying tributylamine (e.g., gas chromatography)
Procedure:
-
An excess amount of tributylamine is added to a known volume of distilled water in a glass flask.
-
The flask is tightly stoppered and agitated in a constant temperature bath (e.g., 25 °C ± 0.5 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).
-
After agitation, the mixture is allowed to stand to allow for phase separation.
-
The mixture is then centrifuged to separate the undissolved tributylamine from the aqueous solution.
-
A sample of the clear aqueous phase is carefully removed.
-
The concentration of tributylamine in the aqueous sample is determined using a suitable analytical method, such as gas chromatography. This concentration represents the water solubility of tributylamine at the test temperature.
Chemical Reactivity and Applications
Tributylamine, as a tertiary amine, exhibits characteristic reactivity as a Brønsted-Lowry base and a nucleophile. The lone pair of electrons on the nitrogen atom is readily available to accept a proton from an acid.
Synthesis of Tributylamine
Industrially, tributylamine is typically synthesized via the alkylation of ammonia with butanol over a catalyst at elevated temperature and pressure. This reaction produces a mixture of mono-, di-, and tributylamine, which are then separated by distillation.
Role as a Phase-Transfer Catalyst
In drug development and organic synthesis, tributylamine can be quaternized to form a quaternary ammonium salt, which can act as a phase-transfer catalyst (PTC). PTCs facilitate the reaction between reactants that are in different immiscible phases (e.g., an aqueous phase and an organic phase). The quaternary ammonium cation pairs with an anion from the aqueous phase, transporting it into the organic phase where it can react with the organic substrate.
Safety and Handling
Tributylamine is a corrosive and toxic substance. It is harmful if swallowed, toxic in contact with skin, and fatal if inhaled.[1] It causes severe skin burns and eye damage. Therefore, it must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a respirator, in a well-ventilated area or a fume hood. In case of fire, use dry chemical, CO₂, or alcohol-resistant foam for extinction.[2]
Conclusion
This technical guide has provided a detailed overview of the key chemical and physical properties of tributylamine, along with standardized experimental protocols for their determination. The visualizations of its synthesis and its role as a phase-transfer catalyst offer a clear understanding of its practical applications in research and development. A thorough understanding of these properties is crucial for the safe and effective use of tributylamine in scientific research and drug development.
